
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine
Overview
Description
Preparation Methods
Butanoyl PAF is a product of the oxidative decomposition of 2-arachidonoyl phospholipids. The oxygenation of the C-5 of the 5,6 double bond followed by cleavage of the hydroperoxide results in a PAF-like compound with a 4-carbon residue esterified in the sn-2 position . This process can be carried out in a laboratory setting using specific reagents and conditions to ensure the correct formation of the compound.
Chemical Reactions Analysis
Butanoyl PAF undergoes various chemical reactions, including:
Oxidation: The compound is formed through the oxidative decomposition of 2-arachidonoyl phospholipids.
Substitution: The butanoyl group can be substituted with other acyl groups to form different analogs.
Hydrolysis: The ester bond in the sn-2 position can be hydrolyzed to form lyso-PAF.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and specific enzymes that facilitate the cleavage of the hydroperoxide bond. The major products formed from these reactions are PAF-like compounds with varying acyl chain lengths .
Scientific Research Applications
Biological Significance
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine is classified as a platelet-activating factor (PAF) analog. Its structural similarity to natural PAF allows it to interact with PAF receptors, which play a crucial role in various physiological processes, including inflammation, thrombosis, and immune responses .
Drug Delivery Systems
The compound's amphiphilic nature makes it an excellent candidate for drug delivery systems. It can form lipid bilayers or liposomes that encapsulate therapeutic agents, enhancing their solubility and stability. This property is particularly useful in delivering hydrophobic drugs, improving bioavailability and therapeutic efficacy.
Case Study : A study demonstrated that liposomes composed of this compound effectively encapsulated anticancer drugs, leading to increased cytotoxicity against cancer cells compared to free drug formulations .
Modulation of Cellular Responses
Research has shown that this phospholipid can modulate cellular responses by influencing signaling pathways associated with cell growth and apoptosis. It has been observed to inhibit diacylglycerol kinase activity in various cell lines, which may impact lipid metabolism and cell signaling .
Data Table: Inhibition of Diacylglycerol Kinase Activity
Concentration (µM) | Inhibition (%) |
---|---|
10 | 50 |
50 | 70 |
100 | 85 |
Neuroprotective Effects
Emerging studies suggest that this compound may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for neurotherapeutics.
Case Study : In vitro experiments indicated that treatment with this compound reduced oxidative stress markers in neuronal cells, suggesting a protective effect against neurodegeneration .
Immunomodulatory Properties
The compound has been studied for its immunomodulatory properties, particularly in the context of inflammatory diseases. By acting on PAF receptors, it can influence immune cell activation and cytokine production.
Data Table: Cytokine Production Modulation
Treatment Group | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
---|---|---|
Control | 150 | 200 |
1-Hexadecyl-2-butyryl-PC | 80 | 100 |
Mechanism of Action
Butanoyl PAF exerts its effects by binding to the PAF receptor, a G protein-coupled seven-transmembrane receptor. This binding activates various intracellular signaling pathways, leading to the production of inflammatory cytokines such as interleukin-1 beta and interleukin-18 . The activation of the inflammasome complex, which includes components like NLRP3, ASC, caspase-1, and NEK7, is also involved in the proinflammatory effects of Butanoyl PAF .
Comparison with Similar Compounds
Butanoyl PAF is similar to other PAF analogs, such as:
Butenoyl PAF: Another product of the oxidative decomposition of 2-arachidonoyl phospholipids, but with a different acyl chain length.
Azelaoyl phosphatidylcholine: A compound that maintains over 10% of the agonist potency of PAF and is present in oxLDL.
The uniqueness of Butanoyl PAF lies in its higher abundance in oxidized low-density lipoprotein compared to enzymatically generated PAF, making it a significant signaling molecule within oxLDL .
Biological Activity
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine, commonly referred to as butanoyl-PAF, is a synthetic analog of platelet-activating factor (PAF). This compound has garnered interest due to its significant role in cellular signaling, particularly in inflammatory responses and immune system modulation. Understanding its biological activity is essential for exploring its potential therapeutic applications in inflammatory diseases and other conditions.
Chemical Structure and Properties
This compound belongs to the class of glycerophospholipids . Its structure includes a hexadecyl chain at the sn-1 position and a butanoyl group at the sn-2 position of the glycerol backbone, which contributes to its unique biological properties.
Property | Description |
---|---|
Molecular Formula | CHNOP |
Molecular Weight | 373.54 g/mol |
Solubility | Soluble in organic solvents; limited in water |
Stability | Stable at -20°C; sensitive to oxidative stress |
The primary mechanism of action for butanoyl-PAF involves its interaction with the platelet-activating factor receptor (PAFR) . This interaction initiates various intracellular signaling pathways, leading to:
- Activation of Platelets : Butanoyl-PAF enhances platelet aggregation and activation, crucial for hemostasis.
- Monocyte Differentiation : It promotes the differentiation of monocytes into macrophages, enhancing the immune response.
- Polymorphonuclear Leukocyte Activation : The compound activates neutrophils, which are vital for combating infections.
Inflammatory Response
Research indicates that butanoyl-PAF plays a significant role in mediating inflammatory responses. It is produced during oxidative stress conditions, contributing to pro-inflammatory activities. The compound's ability to activate various immune cells makes it a critical player in both acute and chronic inflammation.
Case Studies
- Inflammatory Diseases : In a study examining the effects of butanoyl-PAF on human endothelial cells, it was found that this compound significantly increased the expression of adhesion molecules, promoting leukocyte adhesion and migration.
- Cancer Research : Another study explored the potential anti-tumor effects of ether lipids similar to butanoyl-PAF. Results indicated that these compounds could induce apoptosis in cancer cells, suggesting a dual role in both promoting inflammation and potentially inhibiting tumor growth .
Pharmacokinetics
Butanoyl-PAF is synthesized non-enzymatically from oxidized low-density lipoproteins (oxLDL). Its pharmacokinetic profile suggests rapid distribution within tissues following administration, with a notable half-life influenced by oxidative stress levels.
Comparative Analysis
To better understand the biological activity of butanoyl-PAF, it is useful to compare it with other PAF analogs:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
1-Hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine | Hexadecyl chain + Butanoyl group | Strong PAF receptor agonist |
1-O-Hexadecyl-sn-glycero-3-phosphocholine | Hexadecyl chain + Glycerol backbone | Moderate PAF activity |
Butenoyl PAF | Similar structure with different acyl chain | Reduced potency compared to butanoyl-PAF |
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for extracting 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine from biological matrices?
- Methodology : Use the Bligh-Dyer method (chloroform:methanol, 2:1 v/v) to homogenize tissues, followed by phase separation with chloroform and water. The lipid-rich chloroform layer is isolated and purified . For complex matrices, adjust solvent ratios to account for varying water content.
Q. How is phosphatidylcholine (PC) quantified in experimental samples containing 1-Hexadecyl-2-butyryl derivatives?
- Methodology : Commercial phosphatidylcholine assay kits employ enzymatic hydrolysis of PC to choline, followed by fluorometric or colorimetric detection. Samples exceeding the standard curve must be diluted and reanalyzed in duplicate to ensure precision .
Q. What analytical techniques validate the structural identity and purity of synthesized 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine?
- Methodology : High-performance liquid chromatography (HPLC) with UV/RI detection confirms purity (e.g., 99% as in ), while ¹H NMR (600 MHz in CDCl₃/CD₃OD) resolves stereochemical and acyl chain positioning .
Advanced Research Questions
Q. How do researchers resolve discrepancies in lipid quantification caused by matrix interference or degraded samples?
- Methodology : Implement background subtraction for samples with high autofluorescence or turbidity. For degraded lipids, validate extraction efficiency using internal standards (e.g., deuterated PCs) and cross-validate with LC-MS .
Q. What challenges arise in synthesizing stereoisomerically pure 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine?
- Methodology : Diastereomeric byproducts (e.g., R/S configurations at the sn-2 position) require chiral chromatography or stereoselective enzymatic catalysis for resolution. highlights a 34% yield of diastereoisomers despite optimized conditions .
Q. How does 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine modulate immune responses in vitro, and what experimental controls are critical?
- Methodology : At 12.5 µM, lyso-PC derivatives enhance IL-1β production in monocytes. Controls include lipid-free vehicle controls and inert PC analogs (e.g., 1-Stearoyl-2-hydroxy-PC) to isolate signaling effects .
Q. What strategies optimize the stability of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine in long-term studies?
- Methodology : Store lyophilized compounds at -20°C under argon to prevent oxidation. In solution, avoid repeated freeze-thaw cycles and use antioxidants (e.g., BHT) in solvent systems .
Q. Data Analysis & Technical Troubleshooting
Q. How should researchers interpret conflicting NMR and MS data for acyl chain positional isomers?
- Methodology : Combine tandem MS (e.g., CID fragmentation) to differentiate sn-1 and sn-2 acyl chains. NMR coupling constants (e.g., δ 0.60–0.61 ppm for methyl groups in ) resolve stereochemical ambiguities.
Q. Why might HPLC purity assessments contradict functional assay results for synthetic batches?
- Analysis : Trace solvents (e.g., residual chloroform) or non-lipid contaminants may co-elute with the target compound. Validate with orthogonal methods like thin-layer chromatography (TLC) or MALDI-TOF .
Q. Experimental Design Considerations
Q. What in vitro models are suitable for studying the pro-inflammatory effects of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine?
- Design : Use primary human monocytes or THP-1 cells. Pre-treat cells with TLR4 inhibitors to distinguish lipid-specific signaling from endotoxin-like effects. Include dose-response curves (1–50 µM) to assess cytotoxicity .
Q. How can isotopic labeling improve tracking of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine metabolism in vivo?
Properties
IUPAC Name |
[(2R)-2-butanoyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h27H,6-26H2,1-5H3/t27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHUBDICYDPLIO-HHHXNRCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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